N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline
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Overview
Description
N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline is an organotin compound that features a unique structure combining aniline and trimethylstannyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline typically involves the reaction of N-methylaniline with a trimethylstannylated alkyne. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common reagents used in the synthesis include palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the organotin reagents.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannyl group to other functional groups.
Substitution: The trimethylstannyl group can be substituted with other groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can introduce various organic groups in place of the trimethylstannyl group.
Scientific Research Applications
N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Research into its use as a precursor for pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[4-(tributylstannyl)buta-1,3-diyn-1-yl]aniline: Similar structure but with tributylstannyl group.
N-Methyl-N-[4-(triphenylstannyl)buta-1,3-diyn-1-yl]aniline: Contains a triphenylstannyl group instead of trimethylstannyl.
Uniqueness
N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline is unique due to its specific trimethylstannyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where the trimethylstannyl group offers advantages in terms of reactivity and stability.
Properties
CAS No. |
82505-83-7 |
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Molecular Formula |
C14H17NSn |
Molecular Weight |
318.00 g/mol |
IUPAC Name |
N-methyl-N-(4-trimethylstannylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C11H8N.3CH3.Sn/c1-3-4-10-12(2)11-8-6-5-7-9-11;;;;/h5-9H,2H3;3*1H3; |
InChI Key |
WDJNICMRVAALLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC#C[Sn](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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